molecular formula C13H18N2O3 B7943474 (S)-2-(3-isobutylureido)-2-phenylacetic acid

(S)-2-(3-isobutylureido)-2-phenylacetic acid

Cat. No.: B7943474
M. Wt: 250.29 g/mol
InChI Key: ONQSNQKKUBWUQC-NSHDSACASA-N
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Description

(S)-2-(3-isobutylureido)-2-phenylacetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isobutylureido group and a phenylacetic acid moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-isobutylureido)-2-phenylacetic acid typically involves the reaction of 3-isobutylurea with phenylacetic acid derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-isobutylureido)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(3-isobutylureido)-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3-isobutylureido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pregabalin: A similar compound used in the treatment of epilepsy and neuralgia.

    (S)-3-isobutyl-γ-aminobutyric acid: Another related compound with potential therapeutic applications.

Uniqueness

(S)-2-(3-isobutylureido)-2-phenylacetic acid is unique due to its specific structural features and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-(2-methylpropylcarbamoylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)8-14-13(18)15-11(12(16)17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSNQKKUBWUQC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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